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molecular formula C9H12O B3009643 (1S)-1-(2-methylphenyl)ethan-1-ol CAS No. 51100-05-1

(1S)-1-(2-methylphenyl)ethan-1-ol

Cat. No. B3009643
M. Wt: 136.194
InChI Key: SDCBYRLJYGORNK-QMMMGPOBSA-N
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Patent
US04820882

Procedure details

400 g of dichloroethane and 110 g (1.2 mol) of toluene were introduced initially together with 63 g (0.47 mol) of AlCl3 in the presence of 3 g (10-2 mol) of titanium tetraisopropylate or in the absence of titanium alcoholate. 44 g (1 mol) of ethylene oxide were added in the course of 1.5 h at the temperature stated in Table 3. After hydrolysis the reaction mixture was concentrated and analyzed by gas chromatography. The yields of 2-tolylethanol, obtained as a mixture of isomers, based on converted toluene, are shown in the following table:
Quantity
400 g
Type
reactant
Reaction Step One
Quantity
110 g
Type
reactant
Reaction Step One
Name
Quantity
63 g
Type
reactant
Reaction Step One
[Compound]
Name
titanium alcoholate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3 g
Type
catalyst
Reaction Step One
Quantity
44 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
ClC(Cl)C.[C:5]1([CH3:11])[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1.[Al+3].[Cl-].[Cl-].[Cl-].[CH2:16]1[O:18][CH2:17]1>CC([O-])C.CC([O-])C.CC([O-])C.CC([O-])C.[Ti+4]>[C:5]1([CH3:11])[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[CH:17]([OH:18])[CH3:16] |f:2.3.4.5,7.8.9.10.11|

Inputs

Step One
Name
Quantity
400 g
Type
reactant
Smiles
ClC(C)Cl
Name
Quantity
110 g
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
63 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Name
titanium alcoholate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
3 g
Type
catalyst
Smiles
CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].[Ti+4]
Step Two
Name
Quantity
44 g
Type
reactant
Smiles
C1CO1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After hydrolysis the reaction mixture
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated

Outcomes

Product
Name
Type
product
Smiles
C1(=C(C=CC=C1)C(C)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04820882

Procedure details

400 g of dichloroethane and 110 g (1.2 mol) of toluene were introduced initially together with 63 g (0.47 mol) of AlCl3 in the presence of 3 g (10-2 mol) of titanium tetraisopropylate or in the absence of titanium alcoholate. 44 g (1 mol) of ethylene oxide were added in the course of 1.5 h at the temperature stated in Table 3. After hydrolysis the reaction mixture was concentrated and analyzed by gas chromatography. The yields of 2-tolylethanol, obtained as a mixture of isomers, based on converted toluene, are shown in the following table:
Quantity
400 g
Type
reactant
Reaction Step One
Quantity
110 g
Type
reactant
Reaction Step One
Name
Quantity
63 g
Type
reactant
Reaction Step One
[Compound]
Name
titanium alcoholate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3 g
Type
catalyst
Reaction Step One
Quantity
44 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
ClC(Cl)C.[C:5]1([CH3:11])[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1.[Al+3].[Cl-].[Cl-].[Cl-].[CH2:16]1[O:18][CH2:17]1>CC([O-])C.CC([O-])C.CC([O-])C.CC([O-])C.[Ti+4]>[C:5]1([CH3:11])[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[CH:17]([OH:18])[CH3:16] |f:2.3.4.5,7.8.9.10.11|

Inputs

Step One
Name
Quantity
400 g
Type
reactant
Smiles
ClC(C)Cl
Name
Quantity
110 g
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
63 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Name
titanium alcoholate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
3 g
Type
catalyst
Smiles
CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].[Ti+4]
Step Two
Name
Quantity
44 g
Type
reactant
Smiles
C1CO1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After hydrolysis the reaction mixture
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated

Outcomes

Product
Name
Type
product
Smiles
C1(=C(C=CC=C1)C(C)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04820882

Procedure details

400 g of dichloroethane and 110 g (1.2 mol) of toluene were introduced initially together with 63 g (0.47 mol) of AlCl3 in the presence of 3 g (10-2 mol) of titanium tetraisopropylate or in the absence of titanium alcoholate. 44 g (1 mol) of ethylene oxide were added in the course of 1.5 h at the temperature stated in Table 3. After hydrolysis the reaction mixture was concentrated and analyzed by gas chromatography. The yields of 2-tolylethanol, obtained as a mixture of isomers, based on converted toluene, are shown in the following table:
Quantity
400 g
Type
reactant
Reaction Step One
Quantity
110 g
Type
reactant
Reaction Step One
Name
Quantity
63 g
Type
reactant
Reaction Step One
[Compound]
Name
titanium alcoholate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3 g
Type
catalyst
Reaction Step One
Quantity
44 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
ClC(Cl)C.[C:5]1([CH3:11])[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1.[Al+3].[Cl-].[Cl-].[Cl-].[CH2:16]1[O:18][CH2:17]1>CC([O-])C.CC([O-])C.CC([O-])C.CC([O-])C.[Ti+4]>[C:5]1([CH3:11])[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[CH:17]([OH:18])[CH3:16] |f:2.3.4.5,7.8.9.10.11|

Inputs

Step One
Name
Quantity
400 g
Type
reactant
Smiles
ClC(C)Cl
Name
Quantity
110 g
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
63 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Name
titanium alcoholate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
3 g
Type
catalyst
Smiles
CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].[Ti+4]
Step Two
Name
Quantity
44 g
Type
reactant
Smiles
C1CO1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After hydrolysis the reaction mixture
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated

Outcomes

Product
Name
Type
product
Smiles
C1(=C(C=CC=C1)C(C)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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